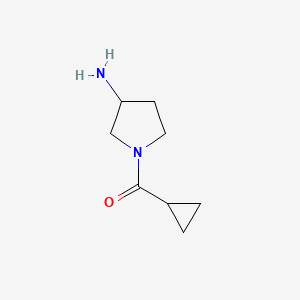
(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone is a chemical compound with the molecular formula C8H14N2O It is characterized by the presence of a pyrrolidine ring, an amino group, and a cyclopropyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically involving a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of ®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its potential activity as an agonist or antagonist at various receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of ®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at a receptor, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-1-pyrrolidinylmethanone: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
®-(3-Amino-1-pyrrolidinyl)(phenyl)methanone: Contains a phenyl group instead of a cyclopropyl group, which may result in different pharmacological properties.
(S)-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone: The enantiomer of the compound, which may have different stereochemical interactions with biological targets.
Uniqueness
®-(3-Amino-1-pyrrolidinyl)(cyclopropyl)methanone is unique due to the presence of both the cyclopropyl group and the pyrrolidine ring, which may confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(3-aminopyrrolidin-1-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C8H14N2O/c9-7-3-4-10(5-7)8(11)6-1-2-6/h6-7H,1-5,9H2 |
Clave InChI |
QTYGXDUXIZLHGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


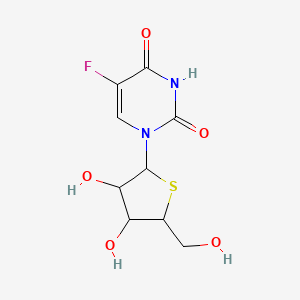
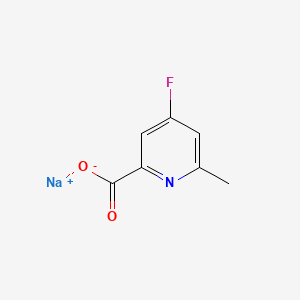
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
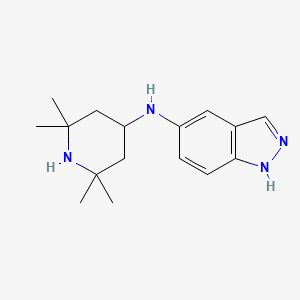
![2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
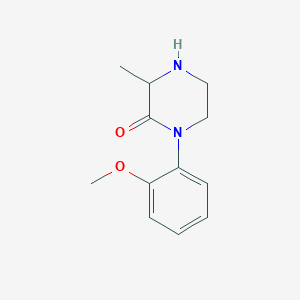
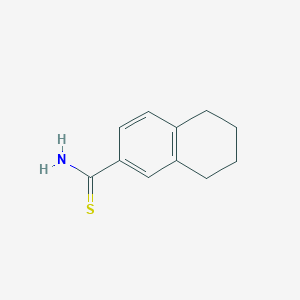
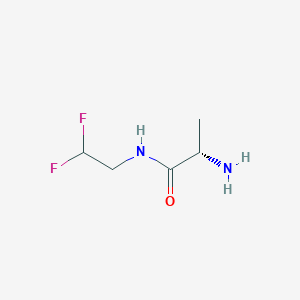
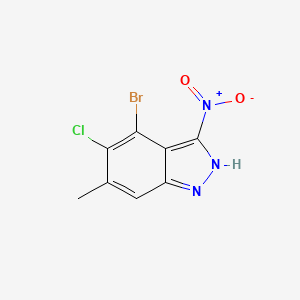
![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)

![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)
